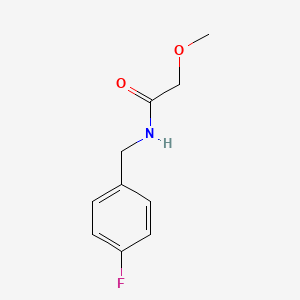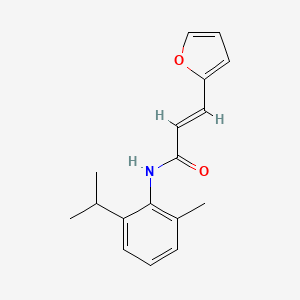![molecular formula C11H16FN3S B5716418 N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5716418.png)
N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea, commonly known as DMFUT, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiourea derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects.
作用機序
DMFUT has been found to interact with various receptors and enzymes in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. DMFUT has also been found to interact with GABA receptors, which are involved in the regulation of neurotransmitter release. DMFUT has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmitter release.
Biochemical and Physiological Effects:
DMFUT has been found to have various biochemical and physiological effects. It has been shown to enhance the release of inhibitory neurotransmitters, leading to an increase in the inhibition of neuronal activity. DMFUT has also been found to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. DMFUT has been found to have anxiolytic and anticonvulsant effects, making it useful in the treatment of anxiety and epilepsy.
実験室実験の利点と制限
DMFUT has several advantages in lab experiments. It is a highly selective compound that interacts with specific receptors and enzymes in the body. It has also been found to have low toxicity, making it safe for use in lab experiments. However, DMFUT has some limitations. It is a relatively new compound, and its long-term effects are not yet known. Additionally, DMFUT has limited solubility in water, making it difficult to use in some experiments.
将来の方向性
There are several future directions for the study of DMFUT. One area of research is the development of new synthesis methods that can improve the yield and purity of DMFUT. Another area of research is the study of the long-term effects of DMFUT on the body. Further research is also needed to determine the optimal dosage and administration of DMFUT for various applications. Additionally, DMFUT could be further studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, DMFUT is a chemical compound that has been extensively studied for its potential applications in scientific research. It has unique biochemical and physiological effects and has been found to interact with various receptors and enzymes in the body. DMFUT has several advantages in lab experiments, but also has some limitations. Further research is needed to fully understand the potential applications of DMFUT in various fields of research.
合成法
DMFUT can be synthesized through various methods, including the reaction of 2-fluoroaniline with N,N-dimethylethylenediamine, followed by the reaction with thiophosgene. Another method involves the reaction of 2-fluoroaniline with N,N-dimethylthiourea, followed by the reaction with formaldehyde and hydrogen chloride. DMFUT can also be synthesized through the reaction of 2-fluoroaniline with N,N-dimethylthiourea, followed by the reaction with phosgene.
科学的研究の応用
DMFUT has been extensively studied for its potential applications in scientific research. It has been found to have unique properties that make it useful in various fields of research, including biochemistry, pharmacology, and neuroscience. DMFUT has been used as a tool for studying the role of thiourea derivatives in the modulation of neurotransmitter release and receptor function. It has also been used as a probe for studying the interactions between receptors and ligands.
特性
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-(2-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3S/c1-15(2)8-7-13-11(16)14-10-6-4-3-5-9(10)12/h3-6H,7-8H2,1-2H3,(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOJLPJFCHJRLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=S)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5716343.png)




![N-(4-methoxyphenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5716375.png)
![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5716384.png)



![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline](/img/structure/B5716408.png)


